4-Morpholineacetamide, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

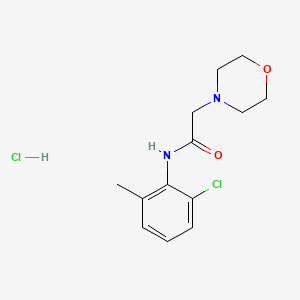

4-Morpholineacetamide, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both amine and ether functional groups. The compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineacetamide, monohydrochloride typically involves the reaction of morpholine with acetic anhydride to form 4-morpholineacetamide. This intermediate is then treated with hydrochloric acid to yield the monohydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineacetamide, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of morpholine.

Reduction: Reduced amide derivatives.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-Morpholineacetamide, monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, monohydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth by disrupting cell wall synthesis or interfering with metabolic processes.

Comparison with Similar Compounds

- N-(2-Bromophenyl)-4-morpholineacetamide, monohydrochloride

- N-(2-Iodophenyl)-4-morpholineacetamide, monohydrochloride

Comparison: 4-Morpholineacetamide, monohydrochloride is unique due to its specific functional groups and the presence of the morpholine ring. Compared to its bromophenyl and iodophenyl analogs, it may exhibit different reactivity and biological activity. The presence of different substituents on the phenyl ring can significantly alter the compound’s properties, making it suitable for various applications.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-Morpholineacetamide monohydrochloride, and how do they influence experimental design?

- Answer : The compound (C₂₁H₂₇ClN₂O₃, MW: 390.904 g/mol) features a morpholine ring conjugated to an acetamide group and a substituted phenyl moiety via an ethylphenoxy linker. Its hydrochloride salt enhances solubility in polar solvents (e.g., DMF, DMSO) . Key properties include:

- Melting Point : Not explicitly reported, but related morpholine hydrochlorides exhibit high thermal stability (e.g., 160–163°C for morpholinoacetic acid hydrochloride) .

- Solubility : Likely similar to analogs (e.g., 10 mg/mL in DMF/DMSO; 5 mg/mL in PBS ).

- Purity : Commercial grades typically ≥95% , necessitating HPLC or NMR validation for sensitive assays.

Q. How is 4-Morpholineacetamide monohydrochloride synthesized, and what purification challenges arise?

- Answer : While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., morpholinoacetic acid hydrochloride) are synthesized via nucleophilic substitution between morpholine and chloroacetic acid derivatives . For the target compound, a plausible pathway involves:

Step 1 : Reaction of 4-methylphenoxyethylamine with chloroacetyl chloride to form the acetamide intermediate.

Step 2 : Morpholine ring conjugation under basic conditions.

Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl .

- Purification Challenges : Byproducts (e.g., unreacted morpholine) require column chromatography (silica gel, methanol/chloroform eluent) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers investigate the role of 4-Morpholineacetamide monohydrochloride in modulating calcium-dependent signaling pathways?

- Answer : The compound’s structural similarity to CRAC channel inhibitors (e.g., RO2959 monohydrochloride, IC₅₀ = 25 nM for SOCE ) suggests potential calcium signaling modulation. Experimental approaches include:

- Fluorescent Calcium Imaging : Use Fura-2 AM in HEK293 cells to measure intracellular Ca²⁺ flux under compound treatment.

- Electrophysiology : Patch-clamp assays on Orai1/Stim1-transfected cells to assess CRAC current inhibition.

- Dose-Response Analysis : Compare IC₅₀ values with known inhibitors to evaluate selectivity .

Q. What analytical strategies resolve contradictions in reported bioactivity data for 4-Morpholineacetamide derivatives?

- Answer : Discrepancies may arise from:

- Purity Variability : Commercial batches (e.g., 95% vs. 97% purity ) can alter bioactivity. Validate via LC-MS and elemental analysis.

- Solvent Effects : Solubility differences (e.g., DMSO vs. PBS ) may impact in vitro results. Standardize solvent systems across studies.

- Assay Interference : Morpholine derivatives can chelate metal ions . Include control experiments with scaffold analogs lacking the acetamide group.

Q. Methodological and Safety Considerations

Q. What safety protocols are critical for handling 4-Morpholineacetamide monohydrochloride in laboratory settings?

- Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of hydrochloride aerosols.

- Storage : Store desiccated at –20°C to prevent hydrolysis; monitor for discoloration (degradation indicator) .

- Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .

Properties

CAS No. |

77966-65-5 |

|---|---|

Molecular Formula |

C13H18Cl2N2O2 |

Molecular Weight |

305.20 g/mol |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-morpholin-4-ylacetamide;hydrochloride |

InChI |

InChI=1S/C13H17ClN2O2.ClH/c1-10-3-2-4-11(14)13(10)15-12(17)9-16-5-7-18-8-6-16;/h2-4H,5-9H2,1H3,(H,15,17);1H |

InChI Key |

FBPSDSPIRTWQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCOCC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.